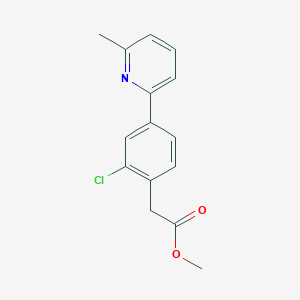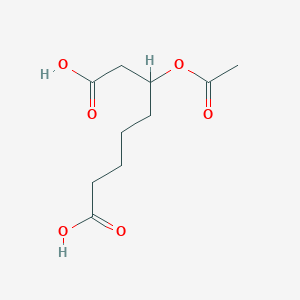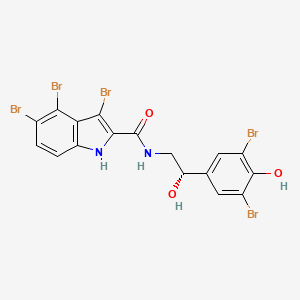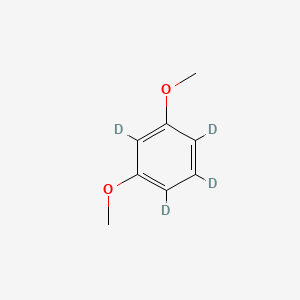
1,3-二甲氧基苯-2,4,5,6-d4
概述
描述
“1,3-Dimethoxybenzene-2,4,5,6-d4” is a chemical compound with the molecular formula C8H10O2 . It is a variant of 1,3-Dimethoxybenzene, where four of the hydrogen atoms are replaced by deuterium . The CAS number for this compound is 362049-44-3 .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethoxybenzene-2,4,5,6-d4” consists of a benzene ring with two methoxy groups attached at the 1 and 3 positions . Four of the hydrogen atoms in the benzene ring are replaced by deuterium .
Physical and Chemical Properties Analysis
The molecular weight of “1,3-Dimethoxybenzene-2,4,5,6-d4” is 142.19 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally .
科学研究应用
新型氧硫杂环螺缩酮供体的合成
该化合物已被用于合成新型氧硫杂环螺缩酮供体 . 这些供体已通过逆极性S-芳基化策略合成和活化 .
π-和O-叶立德配合物的形成
1,3-二甲氧基苯-2,4,5,6-d4 与二氯卡宾 (CCl2) 形成π-和O-叶立德配合物 . 这种相互作用在有机化学领域非常重要。
气相离子能量学数据分析
该化合物用于气相离子能量学数据分析 . 这包括电离能和出现能的测定 .
质谱分析
This compound 用于质谱分析 . 这包括电子电离质谱法 .
气相色谱法
未来方向
作用机制
- The role of this interaction is to initiate electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate .
Target of Action
Mode of Action
属性
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


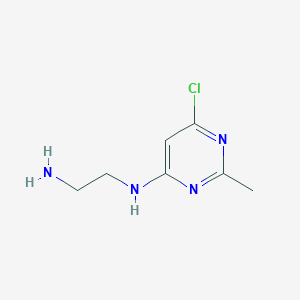



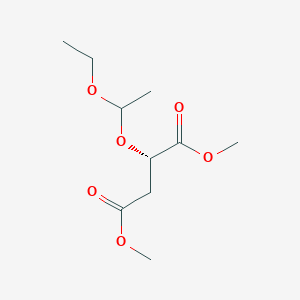
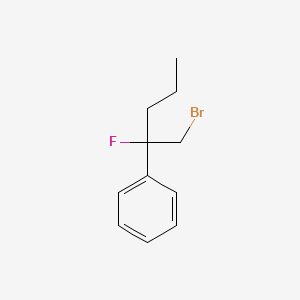
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
